The compound (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. Its structure features a benzofuran core, which is significant in various biological activities, and it incorporates functional groups that may enhance its pharmacological properties.
This compound is synthesized from readily available chemical precursors through multi-step synthetic routes. The synthesis often involves the formation of the benzofuran core and subsequent modifications to introduce additional functional groups.
The compound can be classified as a benzofuran derivative with potential applications in medicinal chemistry due to its structural features that may influence biological activity. It belongs to a broader class of compounds that exhibit diverse pharmacological properties, including anticancer and antimicrobial activities.
The synthesis of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone typically involves several key steps:
The industrial production of this compound would likely optimize these synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure high-quality product output.
The molecular formula for this compound is , with a molecular weight of approximately . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone |
| InChI Key | RQTOJJSHUCBKQZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4)OC |
The compound can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is not fully elucidated but may involve interactions with specific biological targets, such as enzymes or receptors in cellular pathways. The presence of functional groups like hydroxyl and methoxy may enhance its binding affinity and selectivity towards target sites.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure, which includes both hydrophobic (benzofuran) and hydrophilic (hydroxyl) components.
The chemical properties include reactivity towards oxidation and reduction processes as well as potential nucleophilic substitution due to the presence of electron-rich aromatic systems.
(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone has several scientific applications:
This comprehensive analysis highlights the significance of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone in various scientific fields, showcasing its potential for further research and application development.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2